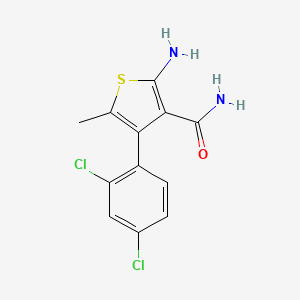

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide

描述

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide is a thiophene-derived compound with the molecular formula C₁₂H₁₀Cl₂N₂OS and a molecular weight of 301.20 g/mol . It features a thiophene ring substituted with a 2,4-dichlorophenyl group at position 4, a methyl group at position 5, and a carboxamide moiety at position 2. This compound is part of a broader class of bioactive thiophene derivatives, which are explored for their medicinal and material science applications. Its synthesis typically follows the Gewald reaction, a well-established method for constructing substituted thiophenes . The compound is commercially available with a purity of 95% (CAS: 832740-33-7) and is cataloged under MFCD02854924 .

属性

IUPAC Name |

2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2OS/c1-5-9(10(11(15)17)12(16)18-5)7-3-2-6(13)4-8(7)14/h2-4H,16H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGKOTUVUZBOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)N)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176753 | |

| Record name | 2-Amino-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-33-7 | |

| Record name | 2-Amino-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetone), elemental sulfur, and a nitrile (such as malononitrile) in the presence of a base (e.g., sodium ethoxide).

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-dichlorophenyl is coupled with a halogenated thiophene intermediate in the presence of a palladium catalyst and a base.

Amination and Carboxamide Formation: The amino group can be introduced through nucleophilic substitution reactions, and the carboxamide group can be formed by reacting the amino-thiophene intermediate with an appropriate carboxylic acid derivative or an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted thiophene derivatives.

科学研究应用

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the amino and carboxamide groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.

相似化合物的比较

Key Observations :

- Functional Group Impact : Replacing the carboxamide with a nitrile (as in the carbonitrile analog) reduces hydrogen-bonding capacity, which may affect solubility and receptor interactions .

- Steric Considerations: The 5-methyl group in the target compound may improve metabolic stability compared to non-methylated analogs like the 4-chlorophenyl derivative .

生物活性

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. The compound features a thiophene ring, which is known for its aromaticity and reactivity, and includes an amino group, a dichlorophenyl moiety, and a carboxamide group. Its molecular formula is C12H10Cl2N2OS, with a molecular weight of 303.19 g/mol.

The compound exhibits various chemical behaviors typical of thiophene derivatives. Its reactivity can be summarized in the following table:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Elevated temperatures |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous solvents |

| Substitution | Alkyl halides, acyl chlorides | Basic conditions (e.g., sodium hydroxide) |

Biological Activity

Research indicates that this compound possesses notable antimicrobial and anticancer properties. The compound's mechanism of action typically involves interactions with specific biological targets such as enzymes or receptors, which can inhibit their activity and lead to therapeutic effects.

Antimicrobial Properties

Preliminary studies suggest that this compound may inhibit the growth of various microbial strains. For instance, it has shown effectiveness against certain Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. Notably, it has been tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results indicate that the compound induces apoptosis in these cells in a dose-dependent manner.

Table: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| MEL-8 | 12.34 | Caspase-3 cleavage leading to apoptosis |

Case Studies

- Study on MCF-7 Cells : A study conducted by researchers aimed to assess the cytotoxic effects of the compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with varying concentrations led to increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Structure-Activity Relationship

The biological activity of this compound can be attributed to its structural features. The presence of two chlorine atoms on the phenyl ring enhances its lipophilicity and may improve binding affinity to biological targets.

常见问题

Q. What synthetic methodologies are recommended for preparing 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide, and what purification challenges might arise?

The Gewald thiophene synthesis is a common approach for analogous compounds, involving a multicomponent reaction of ketones, cyanoacetates, and elemental sulfur. For this compound, substituting 2,4-dichlorophenylacetone as the ketone precursor may be required. Purification challenges include separating by-products like unreacted starting materials or regioisomers. Column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol is typically employed. Confirming purity requires TLC (Rf comparison) and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : To confirm the thiophene core, substituent positions (e.g., dichlorophenyl group), and carboxamide functionality. Deuterated DMSO or CDCl3 is recommended due to the compound’s solubility profile.

- IR Spectroscopy : To identify N-H stretches (3200–3400 cm⁻¹ for amine and amide) and C=O stretches (~1650 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with chlorine atoms.

- Elemental Analysis : For new derivatives, microanalysis (C, H, N, S) should match theoretical values within ±0.4% .

Q. What in vitro assays are suitable for initial pharmacological screening?

Enzyme inhibition assays (e.g., kinase or protease targets) and receptor binding studies are common. For example, competitive binding assays using radiolabeled ligands can assess affinity for neurotransmitter receptors. Ensure solubility by preparing stock solutions in DMSO (≤1% v/v in final buffer) to avoid solvent interference .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes or reaction conditions?

Quantum mechanical calculations (e.g., DFT) can model transition states to predict regioselectivity in thiophene ring formation. Machine learning tools can analyze reaction databases to recommend optimal solvents, catalysts, or temperatures. For example, microwave-assisted synthesis (e.g., 80–100°C, 30–60 minutes) may improve yield compared to conventional heating .

Q. How should researchers resolve contradictions in spectral data between synthesized batches?

- NMR inconsistencies : Confirm solvent purity (e.g., residual protons in DMSO-d6), check for tautomeric forms (amine vs. imine), or use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Mass spectrometry anomalies : Rule out adduct formation (e.g., sodium or potassium) by using ESI+ with formic acid additive.

- Elemental analysis mismatches : Recrystallize the compound or repurify via preparative HPLC .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Solvent optimization : Use toluene or THF for better solubility during reflux.

- Microwave-assisted synthesis : Reduces reaction time and by-product formation.

- Workup modifications : Liquid-liquid extraction with ethyl acetate/water (pH-adjusted) can remove acidic/basic impurities.

- Crystallization : Use slow cooling in ethanol/water mixtures to enhance crystal purity .

Q. How can derivatives be designed to enhance bioactivity while maintaining solubility?

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 5-methyl position or the carboxamide nitrogen.

- QSAR modeling : Use 3D molecular descriptors to predict bioactivity and ADMET properties.

- Prodrug approaches : Esterify the carboxamide to improve membrane permeability, with enzymatic cleavage in vivo .

Q. What experimental approaches confirm the compound’s mechanism of action in biological systems?

- Knockout models : Use CRISPR-edited cell lines to validate target engagement.

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from lysates.

- Molecular docking : Align the compound’s structure with X-ray crystallography data of target proteins (e.g., kinases) to identify key interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。